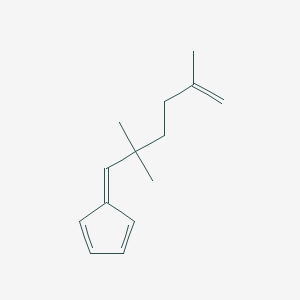
5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties. This compound features a cyclopentadiene ring substituted with a 2,2,5-trimethylhex-5-en-1-ylidene group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with a suitable precursor of the 2,2,5-trimethylhex-5-en-1-ylidene group. One common method involves the use of isophorone and malononitrile in the presence of a base such as sodium acetate. The reaction is carried out in anhydrous ethanol at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: Shares a similar cyclohexene structure but with different substituents.
2-Cyclohexen-1-ol, 3,5,5-trimethyl-: Another compound with a similar cyclohexene ring but with a hydroxyl group.
Uniqueness
5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of both a cyclopentadiene and a trimethylhexenylidene group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
| 81331-92-2 | |
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
5-(2,2,5-trimethylhex-5-enylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H20/c1-12(2)9-10-14(3,4)11-13-7-5-6-8-13/h5-8,11H,1,9-10H2,2-4H3 |
Clé InChI |
YWPAEQFAWBVXSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(C)(C)C=C1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


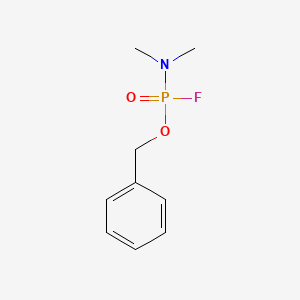
methanone](/img/structure/B14415746.png)

![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
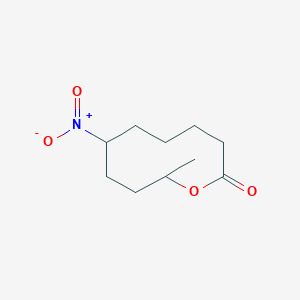
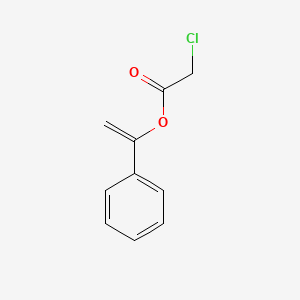
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
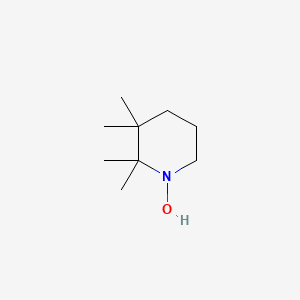
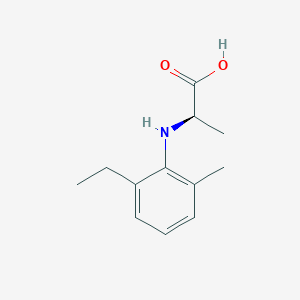
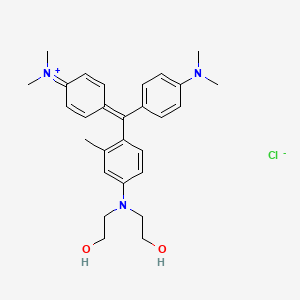
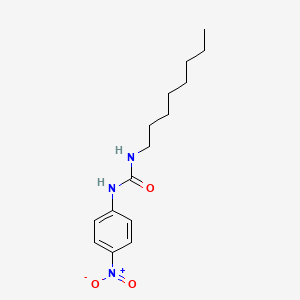
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/no-structure.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
